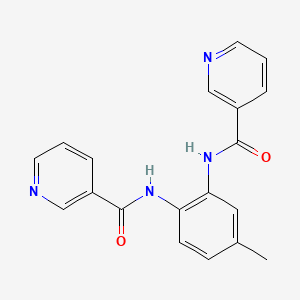![molecular formula C21H23N3O2 B5757138 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)
2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol, also known as AZQMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various research purposes, including cancer therapy and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). These effects make 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol a promising candidate for cancer therapy and drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol for lab experiments is its high potency and selectivity for certain protein targets. This makes it a valuable tool for studying the function of these proteins and for developing new drugs that target them. However, one limitation of 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol. One area of focus is in developing new formulations and delivery methods that can improve the solubility and bioavailability of the compound. Additionally, there is ongoing research into the specific protein targets of 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol and how it interacts with them. Finally, there is potential for 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol to be used in combination with other drugs or therapies to enhance its effectiveness in cancer therapy.
Métodos De Síntesis
2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol can be synthesized through a multistep process that involves the reaction of quinazoline with 1-azepanamine in the presence of a catalyst. The resulting intermediate is then further reacted with 6-methoxyphenol to yield the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in cancer therapy, where 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol has been shown to have potent anti-tumor activity in various cancer cell lines. Additionally, 2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol has been studied for its potential use in drug discovery, where it has been shown to have a high affinity for certain protein targets.
Propiedades
IUPAC Name |
2-[4-(azepan-1-yl)quinazolin-2-yl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-18-12-8-10-16(19(18)25)20-22-17-11-5-4-9-15(17)21(23-20)24-13-6-2-3-7-14-24/h4-5,8-12,25H,2-3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMINXPCOLAAMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)



![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
